tert-Butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate

説明

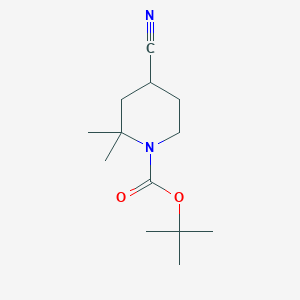

tert-Butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C13H22N2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a tert-butyl group, a cyano group, and a carboxylate ester group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate typically involves the reaction of 4-cyano-2,2-dimethylpiperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the carboxylate ester. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

化学反応の分析

Types of Reactions: tert-Butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Hydrolysis Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

Substitution: Formation of substituted piperidine derivatives.

Reduction: Formation of 4-amino-2,2-dimethylpiperidine derivatives.

Hydrolysis: Formation of 4-cyano-2,2-dimethylpiperidine-1-carboxylic acid.

科学的研究の応用

Scientific Research Applications

- Chemistry As an intermediate in synthesizing various organic compounds, tert-Butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate is used.

- Biology and Medicine This compound can be employed to study the effects of cyano and ester groups on biological activity and may also serve as a precursor for synthesizing bioactive molecules with potential therapeutic applications in biological research.

- Industry Due to its chemical stability and reactivity, this compound can be used in developing new materials like polymers and resins.

Chemical Reactions

This compound can undergo substitution, reduction, and hydrolysis reactions.

- Substitution Reactions The cyano group can be replaced by other nucleophiles using reagents like sodium azide or potassium cyanide under mild conditions. This leads to the formation of substituted piperidine derivatives.

- Reduction Reactions The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or hydrogenation with a palladium catalyst, resulting in 4-amino-2,2-dimethylpiperidine derivatives.

- Hydrolysis Reactions The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide, forming 4-cyano-2,2-dimethylpiperidine-1-carboxylic acid.

作用機序

The mechanism of action of tert-Butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate is largely dependent on its chemical structure. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further participate in biochemical pathways. The piperidine ring provides a rigid framework that can interact with biological targets, potentially affecting enzyme activity or receptor binding.

類似化合物との比較

- tert-Butyl 4-cyano-2,2-dimethylpyridin-2-ylcarbonate

- tert-Butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate

Comparison: While these compounds share similar functional groups, this compound is unique due to the presence of the piperidine ring, which imparts different chemical and biological properties compared to other similar compounds. The piperidine ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

生物活性

tert-Butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate (CAS Number: 2122117-50-2) is a chemical compound with the molecular formula C13H22N2O2. It is a derivative of piperidine, notable for its unique structural properties that make it valuable in both organic synthesis and pharmaceutical research. This compound is primarily studied for its biological activity, particularly in relation to enzyme inhibition and receptor interaction.

Key Properties

- Molecular Weight: 238.33 g/mol

- Purity: Typically ≥ 97%

- Chemical Class: Piperidine derivative

The biological activity of this compound is closely linked to its interaction with specific enzymes and receptors. The cyano group and the piperidine ring are critical for binding to these targets, influencing their activity. This compound has been explored for its potential therapeutic applications, particularly as an enzyme inhibitor and ligand for various receptors.

Research Findings

Recent studies have highlighted the compound's potential in several areas:

-

Enzyme Inhibition:

- The compound has been investigated for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids that has implications in inflammation and pain management .

- In vitro assays demonstrated that modifications to the structure could enhance inhibitory potency against sEH, suggesting a structure-activity relationship that could be exploited for drug development.

-

Therapeutic Applications:

- In animal models, derivatives of this compound exhibited significant analgesic effects, as well as improvements in conditions such as acute pancreatitis and sepsis .

- The compound's efficacy was measured through various biochemical assays, including Western blotting and ELISA, which showed reductions in inflammatory markers such as IL-6 and TNF-α .

-

Receptor Interaction:

- The compound is also being explored for its role as a receptor ligand, which may lead to new therapeutic pathways in treating diseases associated with receptor dysfunction.

Case Studies

Several case studies have documented the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Pain Management | Demonstrated significant analgesic properties in CFA-induced arthritis models, with a notable decrease in pain scores. |

| Study B | Inflammation | Showed reduction in pancreatic injury markers in acute pancreatitis models, suggesting protective effects against tissue damage. |

| Study C | Drug Development | Identified structure-activity relationships that enhance binding affinity to sEH, paving the way for more effective inhibitors. |

Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | CAS Number | Key Activity |

|---|---|---|

| tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | Not available | Similar enzyme inhibition potential |

| tert-Butyl 4-cyano-2-ethylpiperidine-1-carboxylate | Not available | Explored for receptor binding affinities |

These comparisons highlight the uniqueness of this compound due to its specific substitution pattern on the piperidine ring.

特性

IUPAC Name |

tert-butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-12(2,3)17-11(16)15-7-6-10(9-14)8-13(15,4)5/h10H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHJILRUKIFCNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCN1C(=O)OC(C)(C)C)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2122117-50-2 | |

| Record name | tert-butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。